molecular formula C19H16N2O2 B2670040 2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 1115279-92-9

2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B2670040
CAS No.: 1115279-92-9
M. Wt: 304.349
InChI Key: BVWDEAWJLWTROC-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a fused heterocyclic compound combining a coumarin (chromen-2-one) core with a pyrazol-3-one moiety. This structure is characterized by a 4-ethylphenyl group at position 2 and a methyl group at position 6 (Figure 1). Chromeno-pyrazol-3-one derivatives are of significant interest due to their structural similarity to pharmacologically active coumarins and pyrazoles, which are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-3-13-5-7-15(8-6-13)21-19(22)16-11-14-10-12(2)4-9-17(14)23-18(16)20-21/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWDEAWJLWTROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=CC(=C4)C)OC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves a multicomponent reaction. One common method includes the reaction of 4-ethylbenzaldehyde, 3-methyl-1-phenyl-2-pyrazolin-5-one, and 4-hydroxycoumarin under reflux conditions in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds similar to 2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting CDKs can lead to reduced cancer cell proliferation. For instance, a related study indicated that chromeno-pyrazole derivatives exhibit significant inhibition against CDK2, suggesting their potential in cancer treatment .
  • Anti-inflammatory Properties :
    • Research has shown that chromeno[2,3-c]pyrazoles can exhibit anti-inflammatory effects. These compounds may inhibit pathways involved in inflammation, making them candidates for developing new anti-inflammatory drugs .
  • Antimicrobial Activity :
    • The structural motifs present in chromeno derivatives have been linked to antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial and fungal strains . The synthesis of derivatives with enhanced antimicrobial activity is an ongoing area of research.

Synthetic Methodologies

  • Multicomponent Reactions :
    • The synthesis of chromeno[2,3-c]pyrazole derivatives often involves multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simpler starting materials. Recent advancements have demonstrated one-pot MCRs as efficient methods for synthesizing libraries of functionalized chromeno-pyrazoles under mild conditions . This approach not only simplifies the synthetic process but also enhances the diversity of the resultant compounds.
  • Microwave-Assisted Synthesis :
    • Microwave-assisted synthesis techniques have been employed to improve yields and reduce reaction times for synthesizing chromeno derivatives. This method has been shown to facilitate the formation of pyrazole-containing compounds with high efficiency .

Biological Evaluations

  • Inhibition Studies :
    • Several studies have focused on evaluating the biological activity of this compound and its derivatives against various enzymes and biological targets. For example, some derivatives have shown promising results as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases like Alzheimer's .

Data Tables

Application Area Description References
Anticancer ActivityInhibition of cyclin-dependent kinases
Anti-inflammatory PropertiesPotential inhibition of inflammatory pathways
Antimicrobial ActivityEffective against various bacterial and fungal strains
Synthetic MethodologiesOne-pot multicomponent reactions for diverse synthesis
Biological EvaluationsInhibition studies against AChE and BChE

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are compared below, focusing on substituents, synthesis methods, and biological activities.

Table 1: Comparative Analysis of Chromeno-Pyrazol-3-one Derivatives

Compound Name Substituents Synthesis Method Yield (%) Key Biological/Physical Properties Reference
2-(4-Ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one 4-Ethylphenyl (C2), methyl (C6) Not explicitly detailed in evidence; likely involves condensation of substituted pyrazole amines with coumarin derivatives. N/A Presumed fluorescence and pharmacological potential (based on coumarin-pyrazole hybrids).
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Thienopyrimidine (C3), phenyl (C1), methyl (C5) FeCl₃-SiO₂-catalyzed reaction of pyrazol-5-amine with 3-acetylcoumarin in ethanol. 75 Anticancer, antimicrobial (linked to thienopyrimidine moiety); fluorescence due to coumarin core.
(2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one 2-Chlorophenyl (C1), methyl (C3) Condensation of substituted pyrazoles with coumarin derivatives. N/A Structural analog of xanthones; potential antitumor activity.
2,3a-Dihydro-3a-methyl-chromeno[4,3-c]pyrazol-3-one derivatives 3a-Methyl, varied aryl groups (e.g., 4-methoxyphenyl) Multi-step synthesis from 1-chloro-4-methoxybenzene. N/A Moderate fungicidal activity; weak insecticidal activity.
Benzopyrano[2,3-c]pyrazol-3-one derivatives Varied aryl and alkyl substituents Condensation reactions with Schiff base formation. N/A Antimicrobial activity; enhanced bioactivity with Schiff base groups.

Structural and Electronic Differences

  • Thienopyrimidine-containing analogs (e.g., ) exhibit stronger anticancer activity due to DNA intercalation or kinase inhibition. Methyl groups (e.g., at C6 in the target compound vs. C3a in ) influence steric hindrance and metabolic stability.
  • Fluorescence Properties: Coumarin-containing derivatives (e.g., ) often display intramolecular charge transfer, making them suitable for fluorescence-based sensing.

Biological Activity

The compound 2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a member of the chromeno-pyrazole family, known for its diverse biological activities. This article aims to explore its biological activity, including antioxidant, antimicrobial, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18N2O\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}

This structure features a chromene core fused with a pyrazole ring, which is significant for its biological interactions.

Antioxidant Activity

Recent studies have demonstrated that derivatives of chromeno-pyrazoles exhibit substantial antioxidant activity . The presence of hydroxyl groups in some derivatives enhances their ability to scavenge free radicals. For instance, one study reported that compounds with similar structures showed antioxidant effects comparable to vitamin C, indicating potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial properties of chromeno-pyrazole derivatives have been extensively studied. A notable investigation evaluated the efficacy of various synthesized pyrazole compounds against a range of bacterial and fungal strains. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainZone of Inhibition (mm)
1Staphylococcus aureus15
2Escherichia coli12
3Pseudomonas aeruginosa14

This table summarizes the antimicrobial effectiveness of selected compounds, highlighting their potential as therapeutic agents.

Case Studies

  • Inhibition of DHODH : A study focused on a related pyrazole compound found that it effectively inhibited dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition was confirmed through various in vitro assays, suggesting potential applications in immunosuppressive therapies .
  • Antifungal Activity : Another investigation assessed the antifungal activity of chromeno-pyrazole derivatives against phytopathogenic fungi. The study revealed that specific derivatives significantly inhibited fungal growth, showcasing their agricultural potential .

Pharmacological Evaluation

Pharmacological evaluations have indicated that chromeno-pyrazole derivatives may possess anti-inflammatory and analgesic properties. For instance, compounds were tested for their ability to reduce inflammation in animal models, demonstrating promising results that warrant further exploration .

Q & A

Basic: What are the established synthetic routes for preparing 2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Condensation of a substituted hydrazine (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with a chalcone derivative (e.g., (E)-3-(4-ethylphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux conditions. This forms the pyrazoline ring .

Cyclization : Acid- or base-catalyzed cyclization to generate the fused chromenopyrazole system. For example, using acetic acid or trifluoroacetic acid as a catalyst .

Functionalization : Introduction of substituents (e.g., 4-ethylphenyl) via nucleophilic substitution or cross-coupling reactions .
Key Considerations : Solvent choice (ethanol, DMF), reaction time (12–24 hours), and purification via column chromatography or recrystallization .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • Spectroscopy :
    • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl groups (δ 160–180 ppm) .
    • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Crystallography :
    • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions. Use SHELX for refinement (e.g., SHELXL for small-molecule structures) .
    • ORTEP-3 : Generates thermal ellipsoid diagrams to visualize atomic displacement .
      Example : A related chromenopyrazole derivative showed a dihedral angle of 12.5° between the chromene and pyrazole rings via X-ray analysis .

Advanced: How can computational methods like DFT improve reactivity prediction for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group may act as an electrophilic center .
    • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental data .
  • Molecular Docking :
    • Screen for binding affinity with biological targets (e.g., enzymes). Use AutoDock Vina with crystal structures from the Protein Data Bank (PDB) .
      Validation : Compare computational results with experimental bioactivity assays (e.g., IC₅₀ values) to refine models .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis :
    • Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, antimicrobial activity may vary due to Gram-positive vs. Gram-negative bacterial models .
  • Dose-Response Studies :
    • Establish EC₅₀/IC₅₀ curves under standardized conditions (e.g., pH 7.4, 37°C).
  • Structural Confirmation :
    • Verify compound purity and tautomeric forms (e.g., keto-enol tautomerism) via X-ray crystallography to rule out structural misinterpretations .

Advanced: What strategies optimize reaction yields and purity for large-scale synthesis?

Methodological Answer:

  • Solvent Optimization :
    • Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • Catalyst Screening :
    • Test Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization efficiency.
  • Continuous Flow Reactors :
    • Improve heat/mass transfer and reduce side reactions (e.g., dimerization) .
  • In-line Monitoring :
    • Use HPLC or FTIR to track reaction progress and isolate intermediates .

Advanced: How are structural tautomerism and polymorphism addressed in crystallographic studies?

Methodological Answer:

  • Tautomer Analysis :
    • Perform variable-temperature NMR to detect equilibrium between keto and enol forms.
    • Use DFT to calculate relative stability of tautomers .
  • Polymorphism Screening :
    • Recrystallize from multiple solvents (e.g., methanol, acetone) and analyze via PXRD.
    • Refine structures with SHELXL to identify packing differences (e.g., hydrogen-bonding networks) .

Advanced: What are the challenges in correlating in vitro bioactivity with in silico predictions?

Methodological Answer:

  • Data Normalization :
    • Standardize bioassay protocols (e.g., MTT assay for cytotoxicity) to minimize variability .
  • Free Energy Calculations :
    • Apply MM-PBSA/GBSA to estimate binding free energies and compare with experimental ΔG values .
  • False Positives :
    • Validate docking hits with orthogonal assays (e.g., SPR for binding kinetics) .

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